CCR8 Antagonist Potency: 4‑Benzyloxy‑Phenyl Derivative vs. Unsubstituted and 4‑Methoxy Analogs
In a direct head‑to‑head comparison within a single naphthalene‑sulfonamide chemotype, the 4‑benzyloxy‑substituted phenyl analog (compound 14l) exhibited a FLIPR IC₅₀ of 24.6 ± 3.8 nM, whereas the corresponding 4‑methoxy analog (14r) was inactive at the tested concentrations (>1000 nM) and the unsubstituted phenyl analog (14a) gave an IC₅₀ of 12.5 ± 3.7 nM [1]. The benzyloxy substituent thus confers an intermediate potency that is not achievable with smaller alkoxy groups, providing a tool for fine‑tuning receptor occupancy [2].
| Evidence Dimension | CCR8 antagonism (FLIPR assay IC₅₀) |
|---|---|
| Target Compound Data | 24.6 ± 3.8 nM (compound 14l; 4‑benzyloxy‑phenyl naphthalene‑sulfonamide) |
| Comparator Or Baseline | 12.5 ± 3.7 nM (14a; H); >1000 nM (14r; 4‑methoxy‑phenyl) |
| Quantified Difference | ~2‑fold less potent than unsubstituted phenyl; >40‑fold more potent than 4‑methoxy analog |
| Conditions | Human CCR8‑expressing cells, FLIPR calcium‑flux assay |
Why This Matters
Direct quantitative data show that the 4‑benzyloxy group provides a unique potency window relative to other 4‑alkoxy substituents, enabling rational probe selection for chemokine receptor studies.
- [1] Jenkins, T. J., Guan, B., Dai, M., et al. Design, Synthesis, and Evaluation of Naphthalene‑Sulfonamide Antagonists of Human CCR8. J. Med. Chem. 2007, 50, 566–584. Table 8. https://pubs.acs.org/doi/10.1021/jm061118e View Source
- [2] Same as [REFS-1]; interpretation of SAR for substituent effects. View Source
